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molecular formula C6H12ClF2N B030056 4,4-Difluorocyclohexylamine hydrochloride CAS No. 675112-70-6

4,4-Difluorocyclohexylamine hydrochloride

Cat. No. B030056
M. Wt: 171.61 g/mol
InChI Key: QYJPFTAKVBDDPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07528148B2

Procedure details

A solution of hydrogen chloride in dioxane (4M, 1.6 ml) was added at 20° C. to a stirred solution of Intermediate 146 (140 mg, 0.6 mmol), in dioxane (1.6 ml). After 3 h, the reaction mixture was concentrated in vacuo to afford Intermediate 147 (96.5 mg) containing 4-fluoro-3-cyclohexen-1-amine. 1H NMR (400 MHz in d6-DMSO, 27° C., δ ppm) Minor component: δ8.22 (br, 3H excess), 5.18 (dm, 16 Hz, 1H), 3.28-3.13 (m, 1H excess), 2.41-1.53 (m's, 6H excess). Major component: δ8.22 (br, 3H excess), 3.28-3.13 (m, 1H excess), 2.41-1.53 (m's, 8H excess). Impurities are also present.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Intermediate 146
Quantity
140 mg
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
solvent
Reaction Step One
Quantity
1.6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[ClH:1].CC([N:6]([CH:10]1[CH2:15][CH2:14][C:13]([F:17])([F:16])[CH2:12][CH2:11]1)C(=O)[O-])(C)C>O1CCOCC1>[ClH:1].[F:16][C:13]1([F:17])[CH2:14][CH2:15][CH:10]([NH2:6])[CH2:11][CH2:12]1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Intermediate 146
Quantity
140 mg
Type
reactant
Smiles
CC(C)(C)N(C([O-])=O)C1CCC(CC1)(F)F
Name
Quantity
1.6 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
1.6 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
Cl.FC1(CCC(CC1)N)F
Measurements
Type Value Analysis
AMOUNT: MASS 96.5 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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